2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione
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Overview
Description
2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorobenzyl group and a methyl group attached to the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzyl chloride with 5-methyl-1H-isoindole-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced isoindole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Isoindole derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the methyl group at the 5-position.
5-methyl-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the chlorobenzyl group.
2-(2-bromobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.
Uniqueness
2-(2-chlorobenzyl)-5-methyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the chlorobenzyl and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H12ClNO2 |
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Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-10-6-7-12-13(8-10)16(20)18(15(12)19)9-11-4-2-3-5-14(11)17/h2-8H,9H2,1H3 |
InChI Key |
BCVCPSYAIOWHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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